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molecular formula C12H22O B8477102 Spiro[5.5]undec-2-yl-methanol

Spiro[5.5]undec-2-yl-methanol

Cat. No. B8477102
M. Wt: 182.30 g/mol
InChI Key: JFEDYKIUKNFPKV-UHFFFAOYSA-N
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Patent
US08299296B2

Procedure details

To a suspension of lithium aluminum hydride (55 mg) in tetrahydrofuran (5 mL) was added dropwise a solution of (4R)-4-benzyl-3-(spiro[5.5]undecane-2-carbonyl)-oxazolidin-2-one (chiral: A) (425 mg) obtained in Step 3 in tetrahydrofuran (5 mL) under ice-cooling and nitrogen atmosphere, followed by stirring the reaction mixture in the range of ice-cooling to room temperature for 1.5 hours. Then, to the reaction mixture were added successively water (0.06 mL), 4N aqueous sodium hydroxide solution (0.06 mL) and water (0.18 mL), followed by stirring the reaction mixture at room temperature for 30 minutes. The precipitated insolubles in the reaction mixture were filtered off and the filtrate was concentrated in vacuo. The residue was purified by column chromatography on silica gel (ethyl acetate:hexane (volume ratio)=1:20 to 1:10) to give spiro[5.5]undec-2-yl-methanol (chiral: A)(185 mg).
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
(4R)-4-benzyl-3-(spiro[5.5]undecane-2-carbonyl)-oxazolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.06 mL
Type
reactant
Reaction Step Three
Quantity
0.06 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.18 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([C@@H]1COC(=O)N1[C:20]([CH:22]1[CH2:27][CH2:26][CH2:25][C:24]2([CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]2)[CH2:23]1)=[O:21])C1C=CC=CC=1.O.[OH-].[Na+]>O1CCCC1>[CH2:23]1[C:24]2([CH2:28][CH2:29][CH2:30][CH2:31][CH2:32]2)[CH2:25][CH2:26][CH2:27][CH:22]1[CH2:20][OH:21] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
55 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
(4R)-4-benzyl-3-(spiro[5.5]undecane-2-carbonyl)-oxazolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)[C@H]1N(C(OC1)=O)C(=O)C1CC2(CCC1)CCCCC2
Step Three
Name
Quantity
0.06 mL
Type
reactant
Smiles
O
Name
Quantity
0.06 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.18 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring the reaction mixture in the range of ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
by stirring the reaction mixture at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitated insolubles in the reaction mixture were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (ethyl acetate:hexane (volume ratio)=1:20 to 1:10)

Outcomes

Product
Name
Type
product
Smiles
C1C(CCCC12CCCCC2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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